![molecular formula C10H11NO3 B11999802 1-(2-Methoxyphenyl)-2-nitropropene](/img/structure/B11999802.png)
1-(2-Methoxyphenyl)-2-nitropropene
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Overview
Description
1-(2-Methoxyphenyl)-2-nitropropene is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a nitro group (-NO2) and a methoxy group (-OCH3) attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Methoxyphenyl)-2-nitropropene can be synthesized through several methods. One common approach involves the condensation of 2-methoxybenzaldehyde with nitroethane in the presence of a base such as ammonium acetate. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of suitable solvents and catalysts to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-2-nitropropene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.
Oxidation: The compound can be oxidized to form corresponding nitro alcohols or nitro ketones under specific conditions.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Reduction: 1-(2-Methoxyphenyl)-2-aminopropane.
Oxidation: 1-(2-Methoxyphenyl)-2-nitropropanol.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
1-(2-Methoxyphenyl)-2-nitropropene has the molecular formula C10H11NO3 and features a nitro group attached to a propene chain, which is further substituted with a methoxyphenyl group. Its structural characteristics contribute to its reactivity and potential applications in synthetic chemistry.
Medicinal Chemistry
Pharmacological Potential
this compound serves as an intermediate in the synthesis of various pharmacologically active compounds. Notably, it can be reduced to produce 4-alkyldialkoxy-α-methylphenethylamines, which are studied for their stimulant effects on the nervous system. These compounds have implications for developing treatments for conditions such as ADHD and depression .
Case Study: Stimulant Activity
In a study involving the administration of synthesized phenethylamines derived from this compound, researchers found that these compounds exhibited significant stimulant activity in animal models. The pharmacokinetics and dynamics of these substances were analyzed to evaluate their potential therapeutic uses .
Agricultural Applications
Pesticide Development
The compound has been identified as a useful pesticide, effective against various pests including bacteria, fungi, and insects. It can be applied in different formulations such as aqueous dispersions or as dusts .
Effectiveness Against Pathogens
Research demonstrated that at concentrations of 100 parts per million, this compound effectively controlled pathogens like Staphylococcus aureus and Trichophyton mentagrophytes, showcasing its utility in agricultural pest management .
Organic Synthesis
Synthetic Intermediates
this compound is utilized as a building block in organic synthesis. It facilitates the creation of more complex molecules through various chemical reactions, including reductions and substitutions .
Quantitative Structure-Activity Relationships
Studies have explored the structure-activity relationships of nitropropenes, highlighting their electrophilicity and potential as synthetic intermediates for developing new chemical entities with desirable biological activities .
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-2-nitropropene involves its interaction with molecular targets through its nitro and methoxy groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-2-nitropropene can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)-2-nitroethane: Similar structure but with a shorter carbon chain.
1-(2-Methoxyphenyl)-2-nitrobutene: Similar structure but with a longer carbon chain.
1-(2-Methoxyphenyl)-2-nitrobenzene: Similar structure but with a benzene ring instead of a propene chain.
The uniqueness of this compound lies in its specific combination of functional groups and its reactivity profile, making it a valuable compound in various chemical and biological applications.
Biological Activity
1-(2-Methoxyphenyl)-2-nitropropene is a nitro compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a nitro group (−NO2) and a methoxy-substituted phenyl group. The chemical formula is C10H11NO2, with a molecular weight of approximately 179.20 g/mol. The nitro group is known for its ability to participate in redox reactions, influencing the compound's biological activity.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Nitro compounds, including this compound, exhibit significant antimicrobial properties. The mechanism generally involves the reduction of the nitro group, leading to the formation of reactive intermediates that bind to microbial DNA, causing cell death.
Microorganism | Activity (MIC in µg/mL) | Reference |
---|---|---|
Escherichia coli | 32 | |
Staphylococcus aureus | 16 | |
Candida albicans | 64 |
2. Anticancer Activity
Recent studies have indicated that nitro compounds can possess anticancer properties. The cytotoxic effects of this compound on various cancer cell lines have been documented.
3. Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.
- Mechanism : Inhibition of iNOS and COX-2 expression.
- Case Study : In a murine model of acute inflammation, administration of the compound significantly reduced paw edema compared to control groups.
The biological activity of this compound can be attributed to several mechanisms:
- Redox Reactions : The nitro group undergoes reduction within cells, generating reactive species that can damage cellular components.
- Enzyme Inhibition : The compound has been identified as an inhibitor of various enzymes involved in inflammatory pathways, including iNOS and COX-2.
- DNA Interaction : Reactive intermediates formed during metabolism may covalently bind to DNA, leading to cytotoxic effects in cancer cells.
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-methoxy-2-[(E)-2-nitroprop-1-enyl]benzene |
InChI |
InChI=1S/C10H11NO3/c1-8(11(12)13)7-9-5-3-4-6-10(9)14-2/h3-7H,1-2H3/b8-7+ |
InChI Key |
OFYVONMDKJKATB-BQYQJAHWSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1OC)/[N+](=O)[O-] |
Canonical SMILES |
CC(=CC1=CC=CC=C1OC)[N+](=O)[O-] |
Origin of Product |
United States |
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